molecular formula C18H22ClN3O2 B560215 N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride

Cat. No.: B560215
M. Wt: 347.8 g/mol
InChI Key: NHWCYXITJPBOHX-RSAXXLAASA-N
Attention: For research use only. Not for human or veterinary use.
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Mechanism of Action

Target of Action

RS 56812 hydrochloride is a highly potent and selective partial agonist at the serotonin 3 (5-HT3) receptor . The 5-HT3 receptor is a type of serotonin receptor found predominantly in the brain and in the gastrointestinal tract. It plays a significant role in the regulation of neurotransmission and is involved in various biological processes such as cognition, anxiety, and nausea .

Mode of Action

This property allows RS 56812 hydrochloride to modulate the activity of the 5-HT3 receptor, which can be beneficial in conditions where the receptor’s activity is dysregulated .

Biochemical Pathways

The 5-HT3 receptor is a ligand-gated ion channel, meaning that its activation leads to the opening of an ion channel, allowing ions to flow across the cell membrane . When RS 56812 hydrochloride binds to the 5-HT3 receptor, it triggers the opening of the ion channel, leading to an influx of cations such as sodium and calcium. This influx of ions can then trigger various downstream effects, such as the release of other neurotransmitters .

Pharmacokinetics

As a small molecule drug, it is likely to be well absorbed and distributed throughout the body . Its metabolism and excretion would depend on various factors, including the specific properties of the compound and the individual’s metabolic capacity .

Result of Action

The activation of the 5-HT3 receptor by RS 56812 hydrochloride can lead to various molecular and cellular effects. For instance, it has been shown to improve performance on animal tests of memory . This suggests that RS 56812 hydrochloride could potentially influence cognitive processes by modulating the activity of the 5-HT3 receptor .

Action Environment

The action, efficacy, and stability of RS 56812 hydrochloride can be influenced by various environmental factors. These could include the presence of other drugs or substances that can interact with the 5-HT3 receptor, the individual’s physiological state, and genetic factors that can influence the expression and function of the 5-HT3 receptor .

Preparation Methods

The synthesis of RS 56812 hydrochloride involves several steps, starting with the preparation of the core structure, followed by the introduction of specific functional groups. The synthetic route typically includes the following steps:

Chemical Reactions Analysis

RS 56812 hydrochloride undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be used to modify the functional groups present in RS 56812 hydrochloride.

    Substitution: Substitution reactions are commonly used to introduce different functional groups into the molecule. Common reagents used in these reactions include halogens, acids, and bases.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. .

Scientific Research Applications

Comparison with Similar Compounds

RS 56812 hydrochloride is unique in its high potency and selectivity for 5-HT3 receptors. Similar compounds include:

RS 56812 hydrochloride stands out due to its partial agonist activity, which provides a different pharmacological profile compared to the antagonists listed above. This unique activity makes it a valuable tool for studying the physiological and pharmacological roles of 5-HT3 receptors.

Properties

IUPAC Name

N-[(3R)-1-azabicyclo[2.2.2]octan-3-yl]-2-(1-methylindol-3-yl)-2-oxoacetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H21N3O2.ClH/c1-20-10-14(13-4-2-3-5-16(13)20)17(22)18(23)19-15-11-21-8-6-12(15)7-9-21;/h2-5,10,12,15H,6-9,11H2,1H3,(H,19,23);1H/t15-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHWCYXITJPBOHX-RSAXXLAASA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)NC3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CN1C=C(C2=CC=CC=C21)C(=O)C(=O)N[C@H]3CN4CCC3CC4.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H22ClN3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

347.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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